molecular formula C5H5ClF2N2O B6148829 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1153036-98-6

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B6148829
CAS No.: 1153036-98-6
M. Wt: 182.6
InChI Key:
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Description

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chlorinated acyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Scientific Research Applications

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for use in medicinal chemistry to develop new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole: This compound also contains a chloroethyl and difluoromethyl group but has a benzimidazole ring instead of an oxadiazole ring.

    2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole hydrochloride: Similar to the previous compound but in its hydrochloride salt form, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its oxadiazole ring, which imparts different chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1153036-98-6

Molecular Formula

C5H5ClF2N2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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